Ethyl[(1-ethylindol-3-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H18N2/c1-3-14-9-11-10-15(4-2)13-8-6-5-7-12(11)13/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
HGXZSRALBFCPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C2=CC=CC=C21)CC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Derivatives
The synthesis typically begins with 1-ethylindole , prepared via Friedel-Crafts alkylation of indole using ethyl bromide or iodide in the presence of Lewis acids like aluminum chloride. Yields for this step exceed 80% under optimized conditions.
Example Procedure:
-
1-Ethylindole Synthesis :
-
Indole (1.0 equiv) is dissolved in dry dichloromethane.
-
Ethyl bromide (1.2 equiv) and AlCl₃ (1.5 equiv) are added at 0°C.
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The mixture is stirred at room temperature for 12 hours, followed by aqueous workup.
-
Yield: 85%.
-
Functionalization at the 3-Position
The 3-position of 1-ethylindole is activated for electrophilic substitution. A Mannich reaction introduces the aminomethyl group:
N-Ethylation of the Primary Amine
The final step involves ethylating the primary amine. Two methods are prevalent:
Reductive Amination
SN2 Alkylation
-
Reagents : Ethyl iodide (1.2 equiv), potassium carbonate (2.0 equiv) in acetonitrile.
-
Conditions : Refluxed for 8 hours.
-
Yield : 40–50% (lower due to competing quaternary ammonium salt formation).
Advanced Methodologies and Optimization
Catalytic Hydrogenation
Patent CN101062901A describes using lithium aluminum hydride (LiAlH₄) or sodium aluminates for selective reductions. For example:
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (THF, DMF) improve alkylation rates, while ethanol minimizes side reactions.
-
Temperature : Reactions above 100°C promote over-alkylation; optimal range: 40–80°C.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, Acetaldehyde | Methanol | 25°C | 60 | 95 |
| SN2 Alkylation | Ethyl iodide, K₂CO₃ | Acetonitrile | 80°C | 50 | 85 |
| Catalytic Hydrogenation | LiAlH₄ | THF | 65°C | 75 | 90 |
Mechanistic Insights
-
Reductive Amination : Proceeds via imine formation followed by borohydride reduction. The mechanism avoids strong bases, reducing side reactions.
-
SN2 Pathway : Ethyl iodide attacks the deprotonated amine, but steric hindrance at the indole 3-position limits efficiency.
Purification and Characterization
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Chromatography : Silica gel columns (ethyl acetate/hexane, 1:4) resolve unreacted starting materials and byproducts.
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Distillation : Low-pressure distillation (34–40°C) isolates the final product.
-
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 1.2 (t, 3H, CH₂CH₃), 2.5 (q, 2H, CH₂CH₃), 3.8 (s, 2H, CH₂NH), 6.5–7.4 (m, 4H, indole-H).
-
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl[(1-ethylindol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Ethyl[(1-ethylindol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(1-ethylindol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by binding to receptors or enzymes involved in these processes. This interaction can lead to changes in cellular function and behavior, which may have therapeutic implications .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to indole-based amines with variations in substituent positions, functional groups, and side chains. Key differences are tabulated below:
| Compound Name | Indole Substituents | Amine Substituent | Molecular Formula | Key Properties |
|---|---|---|---|---|
| Ethyl[(1-ethylindol-3-yl)methyl]amine | 1-Ethyl, 3-CH₂- | Ethylamine | C₁₃H₁₇N₂ | High lipophilicity (logP ~3.2); steric hindrance from dual ethyl groups . |
| 2-(5-Methoxy-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | 5-Methoxy, 3-CH₂CH₂- | Pyridinylmethyl | C₁₇H₁₉N₃O | Polar (pyridine and methoxy enhance solubility); UV absorbance at 280 nm . |
| 2-(1H-Indol-3-yl)ethylamine | Unsubstituted (1H), 3-CH₂CH₂- | Pyridinylmethyl | C₁₇H₁₉N₃ | π-π interactions with aromatic systems; moderate basicity (pKa ~8.5) . |
| 1-Benzyl-1H-indol-3-amine hydrochloride | 1-Benzyl, 3-NH₂ | — | C₁₅H₁₅N₂Cl | Primary amine (higher reactivity); hydrochloride salt improves crystallinity . |
| N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine | 2-Methyl, 3-CH₂CH₂- | Pyridinylmethyl | C₁₇H₂₁Cl₂N₃ | Steric effects from 2-methyl; dihydrochloride form enhances aqueous solubility . |
Structural and Functional Insights
Lipophilicity and Solubility :
The dual ethyl groups in this compound increase its logP value compared to analogues with polar substituents (e.g., 5-methoxy or pyridinyl groups). This makes it more suitable for crossing lipid membranes but less water-soluble than pyridine-containing derivatives .Reactivity :
As a secondary amine, the target compound undergoes alkylation and acylation reactions more slowly than primary amines like 1-benzyl-1H-indol-3-amine. However, its ethyl groups may stabilize intermediates in nucleophilic substitutions .Spectroscopic Properties :
NMR data for similar compounds (e.g., 1H-indol-3-ylmethyl derivatives) show characteristic indole proton signals at δ 7.0–7.5 ppm and methylene protons (CH₂NH) at δ 3.2–3.8 ppm. Mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 201.1393 (calculated for C₁₃H₁₇N₂⁺) .Biological Implications : Substitutions at the indole’s 1-position (e.g., ethyl or benzyl) can modulate interactions with receptors like serotonin transporters. Ethyl groups may reduce metabolic oxidation compared to benzyl or unsubstituted analogues .
Q & A
Q. What are the common synthetic routes for Ethyl[(1-ethylindol-3-yl)methyl]amine, and what factors influence reaction yields?
The synthesis typically involves alkylation of indole derivatives followed by amine coupling. For example, alkylation of 1-ethylindole at the 3-position using ethylamine derivatives in the presence of catalysts (e.g., palladium or copper-based systems) can yield the target compound. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents significantly impact yields . Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR can confirm the ethyl and indole methylene groups (δ 1.2–1.4 ppm for ethyl CH, δ 3.8–4.2 ppm for CH-N). C NMR identifies quaternary carbons in the indole ring (δ 120–140 ppm).
- FTIR : Peaks at ~3400 cm (N-H stretch) and 1030–1100 cm (C-N stretch) confirm amine functionality. The indole C=C stretching appears at ~1600 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~217.2 for CHN) and fragmentation patterns .
Q. What are the potential biological targets of this compound based on structural analogs?
Structural analogs (e.g., indol-3-ylmethylamine derivatives) interact with serotonin receptors (5-HT/5-HT) and monoamine oxidases (MAOs). The ethylamine side chain may enhance binding affinity to G-protein-coupled receptors (GPCRs) via hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the alkylation of indole derivatives during synthesis?
Regioselectivity at the indole 3-position is influenced by:
- Catalysts : Copper(I) iodide or Pd(PPh) promotes selective C-H activation.
- Protecting Groups : Temporary protection of the indole N-H with Boc groups prevents undesired N-alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C3-alkylation over N-alkylation .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in activity data may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:
- Comparative Dose-Response Studies : Standardize assays across multiple cell lines (e.g., HEK-293 for receptor binding).
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .
- Computational Docking : Molecular dynamics simulations to predict binding modes and validate experimental IC values .
Q. How do ethyl substitutions on the indole ring affect pharmacokinetic properties?
- Lipophilicity : Ethyl groups increase logP values, enhancing blood-brain barrier penetration (predicted logP ~2.5 for the compound).
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of the ethyl group may reduce half-life. Deuterium labeling at vulnerable positions can mitigate this .
- Solubility : Ethyl groups reduce aqueous solubility; formulation with cyclodextrins or lipid nanoparticles improves bioavailability .
Methodological Considerations
Q. How to design experiments for analyzing amine-CO2_22 interaction in environmental applications?
While not directly studied for this compound, analogous amine-impregnated materials (e.g., MDEA-mesoporous carbon) use:
- Batch Adsorption Studies : Measure CO uptake at varying pressures (1–10 bar) and temperatures (25–50°C) using gravimetric analysis.
- FTIR In Situ Monitoring : Track carbamate/carbonate formation via shifts in C-N (1031 cm) and O-H (3395 cm) peaks .
- BET Surface Area Analysis : Correlate pore volume reduction (e.g., 50% decrease post-impregnation) with adsorption capacity .
Data Contradiction Analysis
Q. Why do similar compounds show divergent receptor binding affinities in published studies?
- Receptor Isoforms : Variations in 5-HT receptor subtypes (e.g., 5-HT vs. 5-HT) across studies.
- Allosteric Modulation : Ethyl groups may act as allosteric modulators, altering efficacy in cell-specific contexts .
- Assay Sensitivity : Radioligand binding (e.g., H-ketanserin) vs. functional cAMP assays yield different EC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
